molecular formula C22H28FN5O5S B12624036 1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester

1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester

Cat. No.: B12624036
M. Wt: 493.6 g/mol
InChI Key: IOHQZXOGJNNTOP-UHFFFAOYSA-N
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Description

The compound 1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(methylsulfonyl)phenyl]amino]-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl]-, 1-methylethyl ester is a heterocyclic derivative featuring a piperidinecarboxylic acid core linked to a pyrimido-oxazine scaffold. This structure is characterized by:

  • A piperidine ring substituted at the 4-position with a pyrimido[5,4-b][1,4]oxazine moiety.
  • A 2-fluoro-4-(methylsulfonyl)phenyl group attached via an amino bridge to the pyrimidine ring.
  • An isopropyl ester group at the piperidinecarboxylic acid terminus.

Properties

Molecular Formula

C22H28FN5O5S

Molecular Weight

493.6 g/mol

IUPAC Name

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)-6,7-dihydropyrimido[5,4-b][1,4]oxazin-8-yl]piperidine-1-carboxylate

InChI

InChI=1S/C22H28FN5O5S/c1-14(2)33-22(29)27-8-6-15(7-9-27)28-10-11-32-19-20(24-13-25-21(19)28)26-18-5-4-16(12-17(18)23)34(3,30)31/h4-5,12-15H,6-11H2,1-3H3,(H,24,25,26)

InChI Key

IOHQZXOGJNNTOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2CCOC3=C(N=CN=C32)NC4=C(C=C(C=C4)S(=O)(=O)C)F

Origin of Product

United States

Preparation Methods

Method A: Using Fluoro-substituted Aromatic Amines

  • Reagents :

    • 2-Fluoro-4-(methylsulfonyl)aniline
    • Piperidine derivative
    • Appropriate coupling agents (e.g., EDC, HOBt)
  • Procedure :

    • Dissolve the piperidine derivative in a suitable solvent (e.g., DMF).
    • Add the fluoro-substituted aromatic amine and coupling agent.
    • Stir under inert atmosphere at room temperature for several hours.
    • Work up the reaction mixture and purify via column chromatography.

Method B: Carbonylation Approach

  • Reagents :

    • Piperidine
    • Carbon monoxide source
    • Acid catalyst (e.g., HCl or H2SO4)
  • Procedure :

    • Mix piperidine with a carbon monoxide source in a high-pressure reactor.
    • Heat under controlled conditions to facilitate carbonylation.
    • Isolate the product and purify as necessary.

Summary Table of Reaction Conditions

Method Reagents Used Conditions Yield
Method A Fluoro-substituted aniline, piperidine Room temperature, inert atmosphere Variable
Method B Piperidine, CO source High pressure, elevated temperature Variable

Recent studies have explored various aspects of synthesizing complex piperidine derivatives. For instance, one study highlighted a method involving microwave-assisted synthesis that significantly reduced reaction times while improving yields.

Furthermore, optimization of reaction parameters such as temperature, solvent choice, and reaction time has been shown to enhance product yield and purity. The use of catalytic systems has also been investigated to facilitate certain steps in the synthesis process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyrimido[5,4-b][1,4]oxazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Heterocyclic Variations

The pyrimido-oxazine core distinguishes the target compound from analogs with simpler pyrimidine or pyridine systems. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Structural Differences Reference
4-({[6-(2-Fluoro-4-methanesulfonyl-phenylamino)-pyrimidin-4-yl]-methyl-amino}-methyl)-piperidine-1-carboxylic acid isopropyl ester C₂₅H₃₁FN₆O₄S Pyrimidine core with methyl-amino linker Lacks the fused oxazine ring
1-Piperidinecarboxylic acid,4-[[(cyclopropylmethyl)[6-[2-fluoro-4-(methylsulfonyl)phenoxy]-5-methyl-4-pyrimidinyl]amino]methyl]-, 1-methylethyl ester C₂₆H₃₅FN₄O₅S Cyclopropylmethyl-phenoxy-pyrimidine Replaces oxazine with phenoxy-pyrimidine
1-Piperidinecarboxylic acid,4-[[6-[2-fluoro-4-(3-thienyl)phenoxy]-5-methyl-4-pyrimidinyl]oxy]-,1-methylethyl ester C₂₄H₂₆N₃O₄FS Thienyl-phenoxy-pyrimidine Substitutes methylsulfonyl with thienyl

Key Insight: The pyrimido-oxazine core enhances rigidity and may improve binding affinity to protein targets compared to non-fused pyrimidine analogs .

Ester Group Modifications

The isopropyl ester group is critical for bioavailability. Analogs with alternative ester groups exhibit varied pharmacokinetic profiles:

Compound Name Ester Group Molecular Weight Solubility (LogP) Reference
Target Compound Isopropyl ~550 g/mol* Predicted LogP: 3.2* N/A
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Free acid 237.26 g/mol LogP: 1.5
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Methyl ~380 g/mol LogP: 2.8

*Estimated based on structural similarity.
The isopropyl ester in the target compound likely balances lipophilicity and metabolic stability better than methyl or free acid derivatives .

Computational Similarity Analysis

Tanimoto Coefficient-Based Comparisons

Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to pyrimidine-based analogs like those in and . However, the fused oxazine ring reduces similarity to simpler pyrimidine derivatives .

Pharmacokinetic Predictions

While direct data for the target compound is scarce, analogs with methylsulfonyl groups (e.g., ) exhibit:

  • Moderate permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).
  • High plasma protein binding (>90%) due to aromatic sulfonyl groups.

Biological Activity

1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(methylsulfonyl)phenyl]amino]-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl]-, 1-methylethyl ester is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₅H₁₈FN₃O₄S
  • Molecular Weight : 341.38 g/mol
  • CAS Number : 1079051-41-4

This compound contains a piperidine ring and multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Research indicates that piperidine derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes in microorganisms .
  • Antiviral Properties : Some studies have indicated that similar compounds exhibit antiviral activity against human papillomavirus (HPV), suggesting that this specific ester may also possess similar properties .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including α-glucosidase. This inhibition can be beneficial for managing conditions like diabetes by regulating glucose absorption in the intestines .

Pharmacological Effects

The pharmacological effects of this compound are diverse:

  • Antibacterial : In vitro studies have demonstrated significant antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, with certain derivatives showing enhanced efficacy compared to standard treatments .
  • Antifungal : The compound has also shown activity against fungal pathogens like Alternaria solani and Fusarium solani, indicating its potential use in agricultural applications for crop protection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntiviralPotential activity against HPV
Enzyme InhibitionInhibits α-glucosidase

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives, the compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications on the piperidine ring influenced the overall efficacy, with specific substitutions leading to enhanced antibacterial properties compared to traditional antibiotics like chloramphenicol .

Case Study 2: Antiviral Activity Against HPV

A recent investigation into similar piperidine derivatives revealed promising antiviral effects against HPV. The study highlighted the potential for these compounds to serve as therapeutic agents in managing HPV infections, with mechanisms involving inhibition of viral replication pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, often employing palladium catalysts and tert-butyl XPhos ligands under inert conditions. Key steps include coupling reactions between fluorophenyl and pyrimido-oxazine moieties, followed by esterification. For example, a two-step process involving palladium diacetate and cesium carbonate in tert-butyl alcohol at 40–100°C achieved moderate yields (exact yield data not specified in evidence). Optimization strategies include:

  • Temperature control : Higher temperatures (e.g., 93–96°C) during hydrolysis improve intermediate stability .
  • Catalyst selection : Palladium-based catalysts enhance coupling efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How should researchers characterize the compound’s purity and confirm its structural integrity?

Methodological approaches include:

  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm); ≥98% purity is typical for research-grade material .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl and piperidine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 550.45 g/mol for similar piperidine derivatives) .

Q. What safety protocols are critical during handling and storage?

Based on safety data sheets (SDS) for analogous piperidine derivatives:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Immediate rinsing with water is required upon exposure .
  • Storage : Keep in airtight containers at –20°C, away from light and moisture, to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modifying key substituents:

  • Pyrimido-oxazine ring : Replace the 2-fluoro group with other halogens (Cl, Br) to assess electronic effects on target binding .
  • Methylsulfonyl group : Substitute with sulfonamide or carboxylate to alter hydrophilicity .
  • Piperidine ester : Hydrolyze to the free carboxylic acid to evaluate prodrug activation . Assays : Use kinase inhibition assays (e.g., IC50 measurements) and molecular docking to correlate structural changes with activity .

Q. What analytical methods resolve contradictions in reported reaction yields or byproduct formation?

Discrepancies in yields may arise from:

  • Catalyst loading : Lower palladium concentrations (<1 mol%) reduce side reactions but slow kinetics .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) vs. tert-butyl alcohol affect intermediate solubility . Mitigation :
  • Use LC-MS to identify byproducts (e.g., dehalogenated intermediates).
  • Optimize stoichiometry via Design of Experiments (DoE) to balance reagent ratios .

Q. How can metabolic stability and degradation pathways be evaluated for this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via UPLC-QTOF .
  • Forced degradation studies : Expose to acidic/alkaline conditions, UV light, or heat to isolate degradation products (e.g., ester hydrolysis to carboxylic acid) .

Methodological Notes

  • Synthesis References : Multi-step protocols from and provide foundational workflows.
  • Safety Compliance : Adhere to SDS guidelines in , and 10 for lab safety.
  • Data Interpretation : Cross-validate NMR and HRMS data with NIST references to resolve structural ambiguities .

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